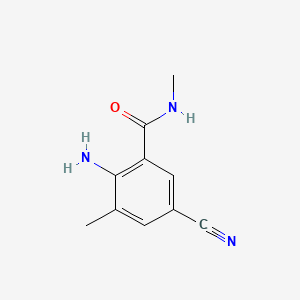
2-Amino-5-cyano-N,3-dimethylbenzamide
Cat. No. B1593408
M. Wt: 189.21 g/mol
InChI Key: UOCPQZOXOQZEGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07528260B2
Procedure details


A flask purged with dry nitrogen was charged with palladium(II) acetate (370 mg, 1.64 mmol), 1,4-bis(diphenylphosphino)butane (850 mg, 2 mmol), activated zinc powder (500 mg, 7.64 mmol), zinc(II) cyanide (51 g, 434 mmol), and 2-amino-5-bromo-N,3-dimethylbenzamide (i.e. the product of Step A) (200 g, 820 mmol). Then freshly degassed N,N-dimethylformamide (500 mL) was added, and the mixture was heated at 130° C. for 25.5 h. Then the temperature was reduced to 95° C., and acetic acid (200 mL) was added. The mixture was sparged with nitrogen to remove hydrogen cyanide through scrubbers charged with aqueous sodium hydroxide and sodium hypochlorite solutions while cooling to room temperature. Then water (1500 mL) was added over 1.5 h, and sparging with nitrogen was continued overnight. Then the mixture was filtered, and the solids were washed with water and dried in a vacuum oven to afford the title compound as fluffy, light yellow solids, 141.5 g (90.9% yield).






Name
zinc(II) cyanide
Quantity
51 g
Type
catalyst
Reaction Step Two


Name
Yield
90.9%
Identifiers


|
REACTION_CXSMILES
|
C1(P(C2C=CC=CC=2)CCCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[NH2:31][C:32]1[C:41]([CH3:42])=[CH:40][C:39](Br)=[CH:38][C:33]=1[C:34]([NH:36][CH3:37])=[O:35].[CH3:44][N:45](C)C=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Zn].[C-]#N.[Zn+2].[C-]#N.C(O)(=O)C>[NH2:31][C:32]1[C:41]([CH3:42])=[CH:40][C:39]([C:44]#[N:45])=[CH:38][C:33]=1[C:34]([NH:36][CH3:37])=[O:35] |f:3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
850 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(CCCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)Br
|
|
Name
|
|
|
Quantity
|
370 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
zinc(II) cyanide
|
|
Quantity
|
51 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Step Three
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
130 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A flask purged with dry nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was reduced to 95° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was sparged with nitrogen
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove hydrogen cyanide through scrubbers
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
charged with aqueous sodium hydroxide and sodium hypochlorite solutions
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling to room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then water (1500 mL) was added over 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
sparging with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Then the mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solids were washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C(C(=O)NC)C=C(C=C1C)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 90.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
